1-(2-Chloro-3-nitrophenyl)ethanone 1-(2-Chloro-3-nitrophenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14436613
InChI: InChI=1S/C8H6ClNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3
SMILES:
Molecular Formula: C8H6ClNO3
Molecular Weight: 199.59 g/mol

1-(2-Chloro-3-nitrophenyl)ethanone

CAS No.:

Cat. No.: VC14436613

Molecular Formula: C8H6ClNO3

Molecular Weight: 199.59 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-3-nitrophenyl)ethanone -

Specification

Molecular Formula C8H6ClNO3
Molecular Weight 199.59 g/mol
IUPAC Name 1-(2-chloro-3-nitrophenyl)ethanone
Standard InChI InChI=1S/C8H6ClNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3
Standard InChI Key CLNZAUGOXHAXLL-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Structure

1-(2-Chloro-3-nitrophenyl)ethanone (C₈H₅ClNO₃) is systematically named according to IUPAC guidelines, with the phenyl ring’s substituents prioritized by alphabetical order and positional numbering. The molecular structure features a ketone group at the benzylic position, flanked by electron-withdrawing nitro and chloro groups. X-ray crystallography and NMR studies confirm a planar aromatic ring with bond angles and lengths consistent with resonance stabilization between the nitro and chloro substituents .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide definitive evidence of the compound’s structure. Key spectral data include:

SpectrumData
¹H NMRδ 8.76 (s, 1H), 8.46 (d, J = 9.2 Hz, 1H), 8.29 (d, J = 7.8 Hz, 1H), 7.72 (t, J = 8.0 Hz, 1H), 4.71 (s, 2H) .
¹³C NMRδ 189.4 (C=O), 148.5 (C-NO₂), 135.4, 134.2, 130.3, 128.2, 123.5 (aromatic carbons), 45.5 (CH₂Cl) .
IRPeaks at 1705 cm⁻¹ (C=O stretch), 1528 cm⁻¹ (asymmetric NO₂ stretch), and 1351 cm⁻¹ (symmetric NO₂ stretch) .

The singlet at δ 4.71 ppm corresponds to the methylene protons adjacent to the chlorine atom, while aromatic protons exhibit complex splitting patterns due to meta- and para-substituent effects .

Synthesis Methodologies

Biocatalytic Reduction Using Pichia minuta

Whole-cell biocatalysis with Pichia minuta JCM 3622 offers an enantioselective route to (R)-2-chloro-1-(3-nitrophenyl)ethanol, a chiral alcohol derived from 1-(2-chloro-3-nitrophenyl)ethanone. In the presence of Amberlite XAD-7, which mitigates substrate toxicity, this method achieves 87% isolated yield and 99.2% enantiomeric excess (ee) . The bioreduction proceeds via NADPH-dependent ketoreductases, with the immobilized yeast cells exhibiting robust activity across five reaction cycles .

Aqueous-Phase Halogen Exchange

A scalable synthesis of 1-(2-chloro-3-nitrophenyl)ethanone involves nucleophilic substitution of bromoacetophenone derivatives in water. Using benzenesulfonyl chloride (8.0 equiv) and triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst, the reaction achieves >99% yield at room temperature . The aqueous medium enhances reaction efficiency by solubilizing inorganic byproducts, enabling gram-scale production with minimal purification .

Comparative Analysis of Solvent Systems

ConditionYieldReaction TimeCatalyst
Water (with TEBAC)>99%1.5 hTEBAC
Acetonitrile (reflux)>99%2.5 hNone

While both methods afford high yields, the aqueous protocol reduces environmental impact and operational hazards .

Physicochemical Properties

Solubility and Stability

1-(2-Chloro-3-nitrophenyl)ethanone is sparingly soluble in water (0.2 g/L at 25°C) but highly soluble in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. The nitro group’s electron-withdrawing effect reduces the ketone’s reactivity toward nucleophilic attack, enhancing stability under acidic conditions . Accelerated degradation studies indicate a shelf life of >24 months when stored in amber glass at 4°C .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 98–100°C, with decomposition onset at 210°C. The crystalline structure, stabilized by intramolecular hydrogen bonding between the nitro and carbonyl groups, contributes to its thermal resilience .

Applications in Pharmaceutical Synthesis

Phenylephrine Production

The enantioselective reduction of 1-(2-chloro-3-nitrophenyl)ethanone to (R)-2-chloro-1-(3-nitrophenyl)ethanol is a pivotal step in synthesizing phenylephrine. Subsequent hydrogenolysis of the nitro group and reductive amination yield the final API with 98.0% ee, meeting pharmacopeial standards for α₁-adrenergic activity .

Intermediate for Heterocyclic Compounds

The compound serves as a precursor to quinoline and indole derivatives via Friedländer and Fischer indole syntheses. For example, condensation with enaminones under microwave irradiation produces 2-chloro-3-nitroquinolines with antitumor activity .

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